molecular formula C15H13N3S2 B14656687 1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- CAS No. 50506-86-0

1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)-

Cat. No.: B14656687
CAS No.: 50506-86-0
M. Wt: 299.4 g/mol
InChI Key: QEYHNLZDXSCRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- is a heterocyclic compound that belongs to the class of thiadiazolidines. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-thiadiazolidine-3-thione derivatives typically involves the reaction between aldehydes and thiosemicarbazide. A common method includes the use of a 60:40 v/v water/ethanol mixture at room temperature. The reaction is catalyzed by acidic ionic liquids, which enhance the efficiency and yield of the target compound .

Industrial Production Methods

Industrial production methods for 1,2,4-thiadiazolidine-3-thione derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can significantly improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolidine-3-thione: Similar in structure but contains a triazole ring instead of a thiadiazole ring.

    1,3,4-Thiadiazolidine-2-thione: Another thiadiazolidine derivative with different substitution patterns.

Uniqueness

1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high potency makes it a valuable compound for therapeutic research .

Properties

CAS No.

50506-86-0

Molecular Formula

C15H13N3S2

Molecular Weight

299.4 g/mol

IUPAC Name

4-methyl-2-phenyl-5-phenylimino-1,2,4-thiadiazolidine-3-thione

InChI

InChI=1S/C15H13N3S2/c1-17-14(16-12-8-4-2-5-9-12)20-18(15(17)19)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

QEYHNLZDXSCRKS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=CC=CC=C2)SN(C1=S)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.